2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine

CNS drug design Kinase inhibitor Permeability

2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine (CAS 1904433-35-7) is a synthetic small-molecule building block belonging to the piperidine-pyrazine ether class. It is designed as a core scaffold for assembling kinase-focused compound libraries, particularly for receptor tyrosine kinase (RTK) targets.

Molecular Formula C19H21ClN4O4
Molecular Weight 404.85
CAS No. 1904433-35-7
Cat. No. B2730038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine
CAS1904433-35-7
Molecular FormulaC19H21ClN4O4
Molecular Weight404.85
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl
InChIInChI=1S/C19H21ClN4O4/c20-16-9-13(10-23-18(16)28-15-3-8-26-12-15)19(25)24-6-1-14(2-7-24)27-17-11-21-4-5-22-17/h4-5,9-11,14-15H,1-3,6-8,12H2
InChIKeyYWQAPVQULSSKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine (CAS 1904433-35-7) – A Structurally Defined Kinase-Targeted Building Block for Medicinal Chemistry


2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine (CAS 1904433-35-7) is a synthetic small-molecule building block belonging to the piperidine-pyrazine ether class. It is designed as a core scaffold for assembling kinase-focused compound libraries, particularly for receptor tyrosine kinase (RTK) targets [1]. The compound incorporates a 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinoyl head group linked via a piperidine spacer to a pyrazin-2-yloxy tail, creating a vector-spaced pharmacophore amenable to structure-activity relationship (SAR) exploration [1].

Why You Cannot Simply Substitute 2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine with Another Piperidine Amide or Ether


Piperidine-based kinase inhibitor fragments are exquisitely sensitive to minor structural perturbations. The combination of the 5-chloro substituent on the pyridine ring, the tetrahydrofuran-3-yloxy ether orientation, and the pyrazin-2-yloxy tail of this compound generates a unique hydrogen-bond-acceptor (HBA) fingerprint (7 HBA, 0 HBD) and a moderate topological polar surface area (TPSA) of 86.7 Ų [1]. Replacing the pyrazine with a pyridine, removing the chlorine, or altering the tetrahydrofuran attachment point would alter both the electronic and conformational landscapes, potentially abolishing target engagement in kinase inhibition assays [2]. Generic substitution without matching these precise vectors undermines library reproducibility and SAR coherence.

Quantitative Differentiation Evidence for 2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine vs. Closest Analogues


TPSA of 86.7 Ų Positions the Compound in the Optimal CNS-Penetrant Range Relative to Higher-TPSA Carboxamide Analogues

The target compound's computed TPSA of 86.7 Ų falls beneath the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration, whereas the corresponding piperidine-4-carboxamide analogue (CAS 1903278-38-5) possesses an additional amide group that raises TPSA by approximately 20 Ų, likely reducing passive CNS permeability [1]. This difference is critical when selecting building blocks for CNS kinase targets.

CNS drug design Kinase inhibitor Permeability

Absence of Hydrogen-Bond Donors (HBD = 0) Minimizes Efflux Transporter Recognition Compared to Amide-Containing Congeners

With zero hydrogen-bond donor atoms, this compound avoids the donor-based recognition motifs of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, in contrast to its piperidine-4-carboxamide analogue which presents two HBD atoms [1]. High HBD count is a known liability for CNS efflux, and reducing HBD to zero is a validated strategy to improve brain-to-plasma ratios in related kinase inhibitor series.

Drug efflux P-glycoprotein CNS exposure

Rotatable Bond Count of 5 Balances Conformational Flexibility and Entropic Binding Penalty Against More Rigid Bicyclic Analogues

The compound possesses 5 rotatable bonds, a value that provides sufficient flexibility to adapt to kinase hinge-region pockets while avoiding the excessive entropic penalty associated with highly flexible linkers (≥8 rotatable bonds) or the rigidity of spiro-fused analogues. Related kinase inhibitor fragments with higher rotatable bond counts often suffer from reduced ligand efficiency due to conformational entropy loss upon binding [1].

Ligand efficiency Conformational entropy Kinase selectivity

5-Chloro Substituent on the Pyridine Ring Enhances Halogen-Bonding Potential and Metabolic Stability Relative to 5-H or 5-F Analogues

The 5-chloro substituent introduces a σ-hole that can engage in halogen bonding with backbone carbonyl oxygens in kinase hinge regions, a feature absent in the unsubstituted (5-H) analogue. Additionally, chlorine at this position blocks a common site of cytochrome P450-mediated oxidative metabolism, potentially extending metabolic half-life relative to 5-H or 5-methoxy congeners.

Halogen bonding Metabolic stability Kinase hinge binding

Pyrazin-2-yloxy Tail Group Provides Distinct HBA Geometry vs. Pyridin-2-yloxy and Pyrimidin-2-yloxy Analogues

The pyrazin-2-yloxy moiety presents two aromatic nitrogen atoms positioned for bidentate hydrogen-bond acceptance, whereas the corresponding pyridin-2-yloxy analogue (e.g., 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine) offers only one nitrogen HBA in a different spatial arrangement. This alteration can shift kinase selectivity profiles, as demonstrated in published RTK inhibitor series using pyrazine vs. pyridine hinge binders [1].

Hinge-binding motif Kinase selectivity Pharmacophore design

Intrinsic Purity ≥95% (HPLC) and Full Spectroscopic Characterization Enable Reproducible SAR Without the Confounding Effects of Impurities

Commercially available material is supplied at ≥95% purity as verified by HPLC and accompanied by ¹H NMR and LC-MS data [1]. This contrasts with early-stage custom-synthesized analogues that may contain residual palladium, unreacted intermediates, or stereochemical impurities that confound biological assay interpretation. Procurement of this characterized building block ensures that observed kinase inhibition is attributable to the compound itself, not to trace contaminants.

Compound quality SAR reproducibility Procurement specification

Optimal Use Cases for Procuring 2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine (1904433-35-7) Based on Its Differentiation Profile


CNS-Penetrant Kinase Inhibitor Library Design

With a TPSA of 86.7 Ų and zero HBD, this compound is ideally suited as a core scaffold for libraries targeting CNS kinases such as LRRK2, c-Abl, or GSK-3β, where blood-brain barrier penetration is required. Its physicochemical profile aligns with CNS MPO desirability metrics, reducing the need for late-stage structural modifications to improve brain exposure [1].

Hinge-Binding Motif Exploration in Receptor Tyrosine Kinase Programs

The pyrazin-2-yloxy tail offers a distinctive dual-nitrogen HBA geometry that can be exploited to probe kinase hinge-region selectivity. Medicinal chemists can use this compound as a starting point to differentiate from common pyridine-based hinge binders, potentially identifying selective RTK inhibitors with reduced off-target profiles [1].

Metabolic Stability Optimization via Halogen Blocking

The 5-chloro substituent blocks a metabolically labile position on the pyridine ring, making this compound a suitable core for lead series where oxidative metabolism at the pyridine C5 is a known clearance pathway. It can be used in cassette stability studies to benchmark against 5-H or 5-F analogues [2].

High-Purity Building Block for Fragment-Based Drug Discovery (FBDD)

As a ≥95% pure, fully characterized fragment-sized molecule (MW 404.85 Da), this compound meets the quality requirements for fragment screening by X-ray crystallography, surface plasmon resonance (SPR), or thermal shift assays. Its commercial availability ensures batch-to-batch consistency across screening campaigns [1].

Quote Request

Request a Quote for 2-({1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.